molecular formula C16H11BrO2 B14657499 1-Bromospiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid CAS No. 41825-94-9

1-Bromospiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid

Cat. No.: B14657499
CAS No.: 41825-94-9
M. Wt: 315.16 g/mol
InChI Key: XAXOSYPNKFMSGC-UHFFFAOYSA-N
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Description

1-Bromospiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid is a unique organic compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to a fluorene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction yields spiro[cyclopropane-1,9’-fluorene] with a yield of approximately 70% . The reaction conditions generally include the use of excess dimethyloxosulfonium methylide and appropriate solvents to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for 1-Bromospiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Bromospiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted spiro compounds, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

1-Bromospiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromospiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid involves its interaction with molecular targets through its spirocyclic structure. The cyclopropane ring can participate in various chemical reactions, while the fluorene moiety can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromospiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid is unique due to its specific combination of a bromine atom, a cyclopropane ring, and a fluorene moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

41825-94-9

Molecular Formula

C16H11BrO2

Molecular Weight

315.16 g/mol

IUPAC Name

1-bromospiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid

InChI

InChI=1S/C16H11BrO2/c17-16(14(18)19)9-15(16)12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1-8H,9H2,(H,18,19)

InChI Key

XAXOSYPNKFMSGC-UHFFFAOYSA-N

Canonical SMILES

C1C2(C1(C(=O)O)Br)C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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